molecular formula C12H13BrO5 B2712997 Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate CAS No. 827593-38-4

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2712997
CAS No.: 827593-38-4
M. Wt: 317.135
InChI Key: NEDXZPUCYATXNQ-UHFFFAOYSA-N
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Description

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a versatile chemical compound with the molecular formula C12H13BrO5 and a molecular weight of 317.14 g/mol . This compound is known for its unique properties and finds application in various scientific research fields, enabling breakthroughs and advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both the formyl and ethoxy groups, which provide distinct reactivity and binding properties. This combination of functional groups makes it a valuable compound for various research applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

methyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDXZPUCYATXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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